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Executive Summary

SPR206 is a next-generation polymyxin analogue developed to address the growing threat of
multidrug-resistant (MDR) Gram-negative bacterial infections. This document provides a
comprehensive overview of the early-phase preclinical data for SPR206 acetate, focusing on
its mechanism of action, in vitro and in vivo activity, and safety pharmacology. The data
presented herein demonstrates SPR206's potent antimicrobial effects against a broad
spectrum of clinically relevant Gram-negative pathogens, including those resistant to
carbapenems and older polymyxins, coupled with an improved safety profile relative to legacy
polymyxins like colistin and polymyxin B.

Mechanism of Action

SPR206, like other polymyxins, exerts its bactericidal activity by targeting the outer membrane
of Gram-negative bacteria. The primary interaction occurs with the lipid A component of
lipopolysaccharide (LPS), a key component of the outer membrane.[1] This interaction is
initiated by electrostatic forces between the positively charged diaminobutyric acid (Dab)
residues of SPR206 and the negatively charged phosphate groups of lipid A.[1] Following this
initial binding, SPR206 disrupts the integrity of the outer membrane, leading to increased
permeability and subsequent leakage of intracellular contents, ultimately resulting in bacterial
cell death.[1]
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Mechanism of action of SPR206 against Gram-negative bacteria.

Data Presentation
In Vitro Antimicrobial Activity

SPR206 has demonstrated potent in vitro activity against a wide range of Gram-negative
pathogens, including strains resistant to multiple other classes of antibiotics. The following
tables summarize the minimum inhibitory concentration (MIC) data from various preclinical

studies.

Table 1: SPR206 MIC50/MIC90 Values against Key Gram-Negative Pathogens
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SPR206 Comparator
Organism Resistance Profile MIC50/MIC90 MIC50/MIC90
(mglL) (mglL)
Acinetobacter o ) Colistin: 2-4 fold
. Colistin-Susceptible 0.064/0.125 )
baumannii higher
. Colistin-Resistant Colistin: 4/8 (16- to

A. baumannii ) 0.12/0.25 )

(pmrB mutations) 32-fold higher)[2]
Pseudomonas

. General 0.25/0.25-0.5 Colistin: 1

aeruginosa
Enterobacterales Non-Morganellaceae 0.06/0.25 -

Carbapenem-
Enterobacterales Resistant 0.06/0.5 -

(US/Western Europe)
Klebsiella )

) NDM-producing 0.125/0.25 -

pneumoniae
K. pneumoniae KPC-2-producing 0.125/0.5 -

Data compiled from multiple sources.[1][2][3]

Table 2: Comparative MIC Values of SPR206

Organism SPR206 MIC (mgIL) Polymyxin B MIC (mg/L)
P. aeruginosa Pal4 0.125 0.13

A. baumannii NCTC13301 0.125 0.25

E. coli ATCC 25922 0.125 -

K. pneumoniae ATCC 13882 0.125 -

A. baumannii NCTC13424 0.06 -

Data compiled from multiple sources.[4][5]
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In Vivo Efficacy

The efficacy of SPR206 has been evaluated in various murine infection models, demonstrating
significant bacterial burden reduction and improved survival.

Table 3: Efficacy of SPR206 in Murine Infection Models

Bacterial
Burden
Treatment . .
Model Pathogen ) Reduction Survival
Regimen
(log10 CFUIg
or mL)
Neutropenic A. baumannii 10-30 mg/kg,
] 3.01-4.58 -
Lung Infection NCTC13301 s.c., g4h
Neutropenic P. aeruginosa 10-30 mg/kg,
P _ J I 2.61-3.58 -
Lung Infection Pal4 s.c., g8h
Neutropenic A. baumannii 0.125-4 mg/kg, Dose-dependent
Thigh Infection NCTC13301 iv., g4h reduction
Almost 100% in
Pulmonary reated ]
- - - reated groups
Model group
[7]
Significant
Wound Model - - ) -
reduction

Data compiled from multiple sources.

Experimental Protocols
In Vitro Susceptibility Testing

o Method: Broth microdilution was performed according to the guidelines of the Clinical and
Laboratory Standards Institute (CLSI).

¢ Procedure: The minimum inhibitory concentrations (MICs) of SPR206 and comparator
agents were determined against a panel of clinical isolates. The MIC was defined as the
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lowest concentration of the drug that inhibited visible bacterial growth after a specified
incubation period.

Time-Kill Assays

» Objective: To assess the bactericidal activity of SPR206 over time.

e Procedure: Bacterial isolates were grown to logarithmic phase and then diluted. SPR206
was added at concentrations corresponding to multiples of the MIC (e.g., 0.5x, 1x, and 2x
MIC). Aliquots were removed at various time points (e.g., 0, 2, 4, 8, and 24 hours), serially
diluted, and plated to determine the number of viable bacteria (CFU/mL). A 3-log10 reduction
in CFU/mL is typically considered bactericidal.
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Workflow for a typical time-kill assay.

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://www.benchchem.com/product/b13393021?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13393021?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Murine Infection Models

e Animals: CD-1 mice were commonly used.

e Immunosuppression: For neutropenic models, mice were rendered neutropenic by
intraperitoneal injections of cyclophosphamide.[4]

e Infection:
o Thigh Infection: Intramuscular injection of a bacterial suspension into the thigh.
o Lung Infection: Intratracheal or intranasal inoculation of a bacterial suspension.[4]

e Treatment: SPR206 was administered via subcutaneous or intravenous routes at various
dosing regimens (e.g., every 4 or 8 hours).[4]

e Endpoints:

o Bacterial Burden: At a specified time post-infection, tissues (thigh or lungs) were
harvested, homogenized, and plated to quantify the bacterial load (CFU/g).

o Survival: Animals were monitored for a defined period, and survival rates were recorded.

Safety Pharmacology

A suite of Good Laboratory Practice (GLP) repeat-dose toxicology and safety pharmacology
studies were conducted on SPR206.

o General Toxicology: A 14-day GLP repeat-dose toxicology study in cynomolgus monkeys
showed that the primary target organ of toxicity was the kidney, which was anticipated for the
polymyxin class.[6] This effect was found to be monitorable and reversible.[6]

o Cardiovascular and Respiratory Safety: No significant alterations in cardiovascular or
respiratory safety pharmacology parameters were observed in GLP studies.[6]

o Central Nervous System (CNS) Safety: A CNS assessment was included in the 14-day
monkey toxicology study, and the overall risk for CNS-related issues was determined to be
low.[3][6]
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e Genotoxicity: SPR206 was found to be non-genotoxic in GLP safety testing.[6]

These preclinical safety findings, demonstrating a favorable profile with a low risk for
respiratory, CNS, or cardiovascular events, supported the progression of SPR206 into Phase 1
clinical trials.[3][6]
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Overview of SPR206 preclinical safety pharmacology studies.

Conclusion

The early-phase preclinical data for SPR206 acetate strongly support its continued
development as a therapeutic agent for serious infections caused by MDR Gram-negative
bacteria. Its potent in vitro and in vivo activity, coupled with a favorable safety profile compared
to older polymyxins, suggests that SPR206 could become a valuable addition to the
antimicrobial armamentarium. Further clinical investigation is warranted to establish its efficacy
and safety in patient populations.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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